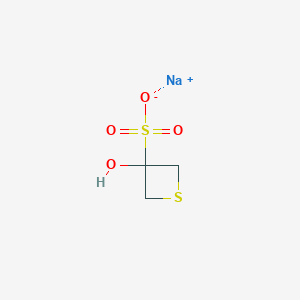

Sodium3-hydroxythietane-3-sulfonate

CAS No.:

Cat. No.: VC18236753

Molecular Formula: C3H5NaO4S2

Molecular Weight: 192.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H5NaO4S2 |

|---|---|

| Molecular Weight | 192.2 g/mol |

| IUPAC Name | sodium;3-hydroxythietane-3-sulfonate |

| Standard InChI | InChI=1S/C3H6O4S2.Na/c4-3(1-8-2-3)9(5,6)7;/h4H,1-2H2,(H,5,6,7);/q;+1/p-1 |

| Standard InChI Key | GJIJKWXCRDIVLG-UHFFFAOYSA-M |

| Canonical SMILES | C1C(CS1)(O)S(=O)(=O)[O-].[Na+] |

Introduction

Molecular Structure and Physicochemical Properties

Sodium 3-hydroxythietane-3-sulfonate possesses the molecular formula C₃H₇NaO₄S₂ and a molar mass of 194.19 g/mol . The compound features a thietane ring—a four-membered cyclic sulfide—substituted with a hydroxyl group and a sulfonate moiety at the 3-position. This configuration introduces both steric strain from the small ring system and polarity from the sulfonate group, which likely enhances its solubility in aqueous environments.

Key Physicochemical Parameters

| Property | Value/Description |

|---|---|

| Molecular Formula | C₃H₇NaO₄S₂ |

| Molar Mass | 194.19 g/mol |

| Solubility | Presumed water-soluble (inferred from sulfonate group) |

| Structural Features | Thietane ring, hydroxyl, sulfonate |

The sulfonate group (-SO₃⁻Na⁺) contributes to high hydrophilicity, making the compound amenable to reactions in polar solvents. The thietane ring’s inherent strain may predispose it to ring-opening reactions, a common trait in four-membered heterocycles .

Synthesis and Reaction Pathways

While no direct synthesis protocol for sodium 3-hydroxythietane-3-sulfonate is documented in the provided sources, analogous methods for related sulfonated thietanes and thiacycloalkanes offer plausible routes.

Hypothesized Synthesis Route

A potential pathway involves the ring-opening sulfonation of epoxides or cyclization of sulfonated precursors:

-

Thietane Ring Formation: Thietanes are commonly synthesized via [2+2] cycloadditions or nucleophilic thiotherifications . For example, photochemical reactions between thioketones and alkenes could yield the thietane core.

-

Sulfonation: Introducing the sulfonate group may involve reacting the thietane intermediate with sulfur trioxide or sodium bisulfite under controlled conditions . A patent describing sodium 3-chloro-2-hydroxypropanesulfonate synthesis (CAS: 1562-00-1) uses sodium bisulfite and epichlorohydrin, suggesting a similar approach might apply .

Comparative Analysis of Related Syntheses

The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in sulfonation reactions could be adapted to improve reaction efficiency for sodium 3-hydroxythietane-3-sulfonate.

Future Research Directions

-

Synthesis Optimization: Developing a scalable, high-yield synthesis route is critical. Leveraging microreactor technology or biocatalysts could mitigate challenges associated with thietane ring instability .

-

Biological Screening: Evaluating the compound’s activity against viral proteases or cellular receptors could unlock therapeutic potential.

-

Material Characterization: Investigating its thermal stability and ionic conductivity would clarify its utility in energy storage devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume